molecular formula C22H18FN3O3S B2916060 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide CAS No. 920193-91-5

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2916060
CAS No.: 920193-91-5
M. Wt: 423.46
InChI Key: JNUMAYCCRKFVLG-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H18FN3O3S and its molecular weight is 423.46. The purity is usually 95%.
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Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20FN3O5S, with a molecular weight of 433.5 g/mol. The compound features a pyridazine ring substituted with a 4-fluorophenyl group , an ethoxy linkage , and a naphthalene sulfonamide moiety . These structural components are crucial for its biological activity.

PropertyValue
Molecular FormulaC20H20FN3O5S
Molecular Weight433.5 g/mol
CAS Number920402-23-9

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl group and pyridazine ring play significant roles in binding affinity and specificity towards these targets, potentially modulating their activity and influencing various biochemical pathways.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : The compound may also act as an antagonist or agonist at specific receptors, affecting downstream signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria vary, indicating differing levels of susceptibility.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for antiviral potential. It has shown promise in inhibiting viral replication in vitro, particularly against RNA viruses. For instance, it has been reported to exhibit activity against the influenza virus with an EC50 value indicating effective concentration levels.

Case Studies

  • Study on Anticancer Properties : A study published in MDPI explored various derivatives of pyridazine compounds, including this compound). These derivatives demonstrated significant cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents .
  • Research on Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound maintained activity against strains that were otherwise resistant to conventional antibiotics .

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c23-19-8-5-17(6-9-19)21-11-12-22(26-25-21)29-14-13-24-30(27,28)20-10-7-16-3-1-2-4-18(16)15-20/h1-12,15,24H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUMAYCCRKFVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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